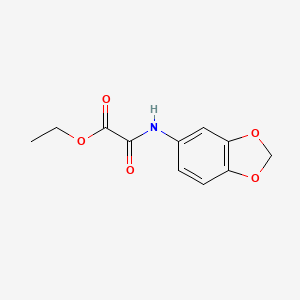

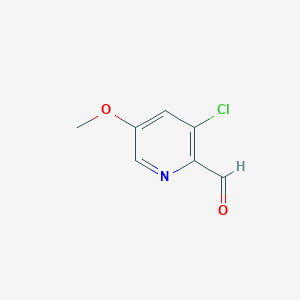

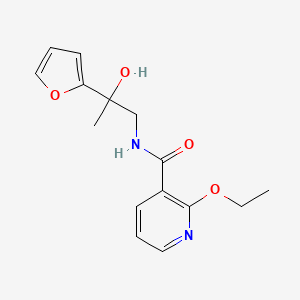

![molecular formula C8H8F3N3O4 B2489929 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1006459-45-5](/img/structure/B2489929.png)

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole derivatives, including those substituted with nitro and trifluoromethyl groups, are of significant interest due to their wide range of applications in medicinal chemistry and material science. The presence of both electron-withdrawing groups, such as nitro and trifluoromethyl, can impart unique chemical and physical properties to the molecules.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazones with nitroolefins, showcasing a regioselective approach that can yield various substituted pyrazoles (Deng & Mani, 2008). Additionally, the synthesis of related compounds may employ diazotization reactions followed by cycloaddition or electrophilic substitution to introduce nitro and trifluoromethyl groups (Ivanov, 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as IR, NMR spectroscopy, and X-ray diffraction analysis. These methods provide detailed information on the molecular configuration and the electronic environment around different substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

Pyrazole derivatives exhibit a range of chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions, depending on the nature of substituents and reaction conditions. For instance, the presence of a trifluoromethyl group can enhance the electrophilic character of the compound, facilitating its participation in [3+2] cycloaddition reactions (Das et al., 2018).

Physical Properties Analysis

The introduction of nitro and trifluoromethyl groups can significantly affect the physical properties of pyrazole derivatives, such as solubility, melting point, and stability. These groups tend to increase the compound's polarity, potentially enhancing its solubility in polar solvents, which is an essential factor in pharmaceutical applications (Procopiou et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, acidity, and potential for further functionalization, are profoundly influenced by the presence of electron-withdrawing groups. These groups can stabilize the negative charge in reaction intermediates, making the compounds suitable for various organic transformations (Korotaev et al., 2006).

Scientific Research Applications

Synthesis and Spectroscopic Applications

- Trifluoromethylazoles, which include compounds like 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, have been synthesized and utilized in spectroscopic applications, specifically in measuring pH in biological media via 19F NMR spectroscopy. This is significant for biological and chemical research (Jones et al., 1996).

Medicinal Chemistry and Drug Development

- In the realm of medicinal chemistry, similar trifluoromethylazoles have been identified as potential therapeutic agents. For example, compounds with high affinity and selectivity for integrins, crucial in cell adhesion, have been synthesized and investigated for treating idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Antimicrobial and Antiproliferative Research

- Studies on antimicrobial, anti-inflammatory, and antiproliferative activities have been conducted using heterocycles derived from similar compounds. These studies have contributed to the development of potential treatments for various diseases and conditions (Narayana et al., 2009).

Material Science and Energetic Materials

- In the field of material science, especially concerning energetic materials, research involving the synthesis of energetic salts with high thermal stability and low sensitivity has been conducted. Such research is vital for developing safer and more stable energetic materials (Zheng et al., 2020).

Coordination Chemistry

- Coordination chemistry research involving the use of compounds like this compound has been reported. Such studies contribute to our understanding of molecular interactions and the development of new materials (Tretyakov et al., 2006).

Tuberculostatic Activity

- Research on one-pot synthesis of trifluoromethyl- and nitroso-substituted pyrazolines and pyrazoles, including those with structures similar to the compound , demonstrated considerable tuberculostatic activity. This is crucial for developing new treatments for tuberculosis (Khudina et al., 2010).

properties

IUPAC Name |

2-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O4/c1-2-4(7(15)16)13-3-5(14(17)18)6(12-13)8(9,10)11/h3-4H,2H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHPLKCSWVVOEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

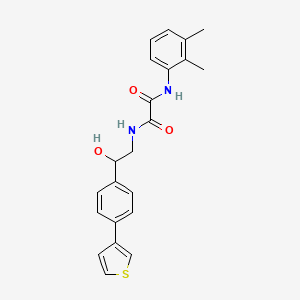

![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)

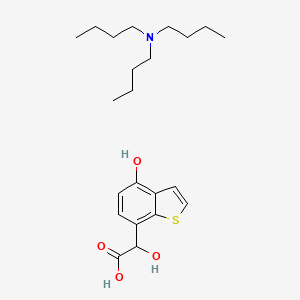

![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)

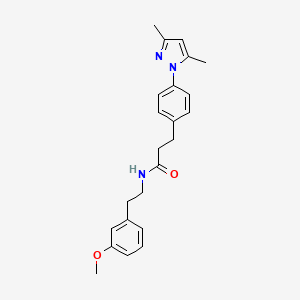

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)